molecular formula C17H15ClF3NO B5057074 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide

Cat. No. B5057074
M. Wt: 341.8 g/mol
InChI Key: DFSAXNYZCOEDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide, also known as CTAP, is a small molecule that has been widely used in scientific research. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. CTAP has been extensively studied for its ability to block the effects of opioids and to investigate the mechanisms of opioid receptor signaling.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide acts as a competitive antagonist of the μ-opioid receptor, binding to the receptor and blocking the effects of opioids. It has been shown to be highly selective for the μ-opioid receptor, with little or no activity at other opioid receptors. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been used to investigate the mechanisms of opioid receptor signaling, including the role of G proteins and other signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been shown to block the effects of opioids in animal models and in vitro assays. It has been used to investigate the role of the μ-opioid receptor in pain modulation, reward, and addiction. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has also been used to develop new treatments for pain and addiction by targeting the μ-opioid receptor. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been shown to have some physiological effects, including the ability to decrease heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor, its availability in high purity, and its ability to block the effects of opioids. However, there are also some limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide, including the development of new treatments for pain and addiction, the investigation of the mechanisms of opioid receptor signaling, and the exploration of its potential as a research tool for other G protein-coupled receptors. Some potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide include the development of more potent and selective analogs, the investigation of its effects on other physiological systems, and the exploration of its potential as a tool for studying the role of G proteins in signaling pathways. Overall, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has great potential for further research and development in the field of opioid receptor signaling and drug discovery.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-phenylbutanoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base to form an amide intermediate. The intermediate is then treated with a reducing agent to obtain the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been extensively used in scientific research to investigate the mechanisms of opioid receptor signaling and to develop new treatments for pain and addiction. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is a key receptor involved in the analgesic effects of opioids. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been used to block the effects of opioids in animal models and in vitro assays, providing valuable insights into the mechanisms of opioid receptor signaling. It has also been used to develop new treatments for pain and addiction by targeting the μ-opioid receptor.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO/c18-15-10-9-13(11-14(15)17(19,20)21)22-16(23)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSAXNYZCOEDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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